molecular formula C19H17F3N4O B2553632 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034352-23-1

1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2553632
CAS RN: 2034352-23-1
M. Wt: 374.367
InChI Key: LDIUTKCDUUVEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Synthesis Analysis

The discovery of urea derivatives with significant biological activity has been a subject of interest in recent research. For instance, a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were investigated as potent hTRPV1 antagonists, with a systematic structure-activity relationship study optimizing the antagonism toward capsaicin activation . Similarly, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, showing potent activity against human chronic myeloid leukemia (CML) cell line K562, with compound 7 exhibiting significant biological activity and reduced cellular toxicity .

Molecular Structure Analysis

The molecular structures of these urea derivatives were confirmed using various spectroscopic methods, including NMR and mass spectrometry. For example, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized and their structures confirmed by NMR spectra and elemental analyses . Additionally, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

The synthesis of these compounds often involves multicomponent reactions, as seen in the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole-4,4′-diacetate and 6-oxo-pyrano[2,3-c]pyrazole derivatives catalyzed by urea . The bifunctional nature of urea catalyzes multiple steps, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions. The synthesis of 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments also demonstrates the versatility of reactions involving urea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these urea derivatives are influenced by their molecular structure. For instance, the solubility in water of the synthesized 1,3-disubstituted ureas was reported to be 45-85 µmol/l . The association of N-(pyridin-2-yl),N'-substituted ureas with other molecules was studied by NMR spectroscopy and quantum chemical calculations, revealing the substituent effect on complexation . Additionally, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, demonstrating the compound's potential as an antioxidant .

Scientific Research Applications

Hydrogel Formation and Rheological Properties

One study explored the formation of hydrogels from urea derivatives, where the compound's ability to form hydrogels in acidic conditions was investigated. The rheology and morphology of these gels, which could be tuned by varying the anion identity, highlight the compound's utility in creating materials with specific physical properties (Lloyd & Steed, 2011).

Catalysis in Chemical Synthesis

The compound's utility is further exemplified in catalysis, where a urea-based catalyst facilitated the one-pot synthesis of highly functionalized derivatives. This showcases the compound's role in enhancing reaction efficiencies and yielding diverse chemical structures with potential biological activities (Li et al., 2017).

Antibacterial and Anticancer Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety, synthesized from related precursors, demonstrated significant antibacterial activity. This underscores the compound's relevance in developing new antimicrobial agents (Azab et al., 2013). Additionally, the design and synthesis of N-pyrazole, N'-thiazole urea inhibitors targeting p38α MAP kinase for potential therapeutic applications in cancer treatment highlight the compound's role in medicinal chemistry (Getlik et al., 2012).

Gelation and Material Science

The ability of urea derivatives to form gels with aqueous solutions underlines their utility in material science, particularly in creating novel gel materials with potential biomedical applications. This is demonstrated in a study where urea solutions induced gelation in specific nucleotide inhibitors, suggesting applications in drug delivery systems (Kirschbaum & Wadke, 1976).

properties

IUPAC Name

1-[2-(4-phenylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c20-19(21,22)16-7-4-8-17(11-16)25-18(27)23-9-10-26-13-15(12-24-26)14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIUTKCDUUVEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.